molecular formula C18H16N2O7S B11479908 N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B11479908
M. Wt: 404.4 g/mol
InChI Key: QOFVAMFVXAAEPJ-UHFFFAOYSA-N
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Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a benzoxazine ring, and a sulfonamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole and benzoxazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific therapeutic effects.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its diverse chemical properties make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide
  • N-(6-acetyl-1,3-benzodioxol-5-yl)-2-iodobenzamide
  • N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide

Uniqueness

Compared to similar compounds, N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide stands out due to its unique combination of functional groups

Properties

Molecular Formula

C18H16N2O7S

Molecular Weight

404.4 g/mol

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methyl-3-oxo-1,4-benzoxazine-6-sulfonamide

InChI

InChI=1S/C18H16N2O7S/c1-10(21)12-6-16-17(27-9-26-16)7-13(12)19-28(23,24)11-3-4-15-14(5-11)20(2)18(22)8-25-15/h3-7,19H,8-9H2,1-2H3

InChI Key

QOFVAMFVXAAEPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4C)OCO2

Origin of Product

United States

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